N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
- N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide, also known as N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide , is a chemical compound with the molecular formula C12H18N2O3S.
- It belongs to the class of sulfonamide derivatives and features a phenyl ring substituted with a butan-2-ylsulfamoyl group.
- The compound’s structure includes a dichlorobenzamide moiety.
Preparation Methods
- Synthetic routes for N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide are not widely documented. it can be prepared through sulfonation of an appropriate precursor followed by amidation.
- Industrial production methods may involve multistep processes, including sulfonation of a suitable aromatic compound (e.g., acetanilide) and subsequent chlorination and amidation steps .
Chemical Reactions Analysis
Reactions: N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO), while reduction could use reducing agents like sodium borohydride (NaBH).
Major Products: These reactions yield derivatives of N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide, such as hydroxylated or reduced forms.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology and Medicine: Researchers explore its potential as a sulfonamide-based drug candidate, possibly targeting enzymes or receptors.
Industry: Applications in pharmaceuticals, agrochemicals, or materials science are areas of interest.
Mechanism of Action
- The exact mechanism remains elusive due to limited research. it likely interacts with biological targets related to sulfonamides, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
- While N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is relatively unique, it shares structural features with other sulfonamides.
- Similar compounds include acetanilide, sulfanilamide, and related derivatives.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-3-11(2)21-25(23,24)14-7-5-13(6-8-14)20-17(22)15-9-4-12(18)10-16(15)19/h4-11,21H,3H2,1-2H3,(H,20,22) |
InChI Key |
OQDZZINFTWAXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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